molecular formula C23H23N5OS3 B2374112 5-{[(4-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one CAS No. 308298-91-1

5-{[(4-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B2374112
CAS No.: 308298-91-1
M. Wt: 481.65
InChI Key: JDUUSZLOCZEBTG-JXMROGBWSA-N
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Description

The compound “2-[[4-methyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-4-one” is a complex organic molecule. It contains several functional groups, including a 1,2,4-triazole moiety, which is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The tautomeric behavior occurs due to 2-hydroxy-, mercapto-, and amino derivatives, and it is a pseudo-aromatic molecule in nature .

Scientific Research Applications

Chemical Synthesis and Structural Characterization

Design and Synthesis

This compound belongs to a broader class of chemicals that have been synthesized for potential biological activities. For instance, Wanare (2022) discusses the synthesis of novel thiopyrimidine-glucuronide compounds with promising biological activities, highlighting the formation of the dihydropyrimidine skeleton and pyrimidine ring with amino groups, which are integral to their chemical structure and potential biological functions (Wanare, 2022).

Molecular Structure Analysis

Glidewell et al. (2003) investigated the crystalline forms of similar pyrimidinone derivatives, revealing insights into their molecular interactions through hydrogen bonding and aromatic pi-pi interactions. This study provides valuable information on the structural characteristics that could influence the biological activities of these compounds (Glidewell, J. N. Low, A. Marchal, A. Quesada, 2003).

Potential Biological Activities

Antimicrobial Evaluation

Alsaedi, Farghaly, and Shaaban (2019) synthesized a series of pyrazolopyrimidines with phenylsulfonyl moiety and evaluated their antimicrobial activities. Some derivatives showed activity surpassing that of the reference drug, indicating the potential of these compounds for antimicrobial applications (Alsaedi, Farghaly, Shaaban, 2019).

Anticancer and Enzyme Inhibition

Gangjee et al. (1996) synthesized novel pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase (TS) and evaluated their antitumor and antibacterial activities. The study highlights the compound's potential as an antitumor agent and its inhibitory effects on TS, suggesting a mechanism for its anticancer activity (Gangjee, Mavandadi, Kisliuk, McGuire, Queener, 1996).

Properties

IUPAC Name

2-[[4-methyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5OS3/c1-28-18(26-27-23(28)30-13-7-10-15-8-3-2-4-9-15)14-31-22-24-20(29)19-16-11-5-6-12-17(16)32-21(19)25-22/h2-4,7-10H,5-6,11-14H2,1H3,(H,24,25,29)/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUUSZLOCZEBTG-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC=CC2=CC=CC=C2)CSC3=NC4=C(C5=C(S4)CCCC5)C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=C1SC/C=C/C2=CC=CC=C2)CSC3=NC4=C(C5=C(S4)CCCC5)C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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